Bis(hexadecanoic acid); propane-1,2-diol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
. It is an ester derived from palmitic acid and propane-1,2-diol. This compound is commonly used in various industrial and research applications due to its unique chemical properties.
Preparation Methods
1-Methylethane-1,2-diyl dipalmitate can be synthesized through the esterification of palmitic acid with propane-1,2-diol. The reaction typically involves heating the reactants in the presence of an acid catalyst, such as sulfuric acid, to facilitate the formation of the ester bond . Industrial production methods may involve continuous flow reactors to optimize yield and efficiency.
Chemical Reactions Analysis
1-Methylethane-1,2-diyl dipalmitate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester groups into alcohols.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines or alcohols. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-Methylethane-1,2-diyl dipalmitate has a wide range of scientific research applications:
Chemistry: It is used as a model compound in studies of esterification and hydrolysis reactions.
Biology: This compound is utilized in the formulation of lipid-based drug delivery systems.
Medicine: It is investigated for its potential use in topical formulations and as an excipient in pharmaceuticals.
Mechanism of Action
The mechanism of action of 1-Methylethane-1,2-diyl dipalmitate involves its interaction with biological membranes. As a lipid-based compound, it can integrate into lipid bilayers, affecting membrane fluidity and permeability. This property makes it useful in drug delivery systems, where it can enhance the absorption and bioavailability of active pharmaceutical ingredients .
Comparison with Similar Compounds
1-Methylethane-1,2-diyl dipalmitate can be compared with other similar compounds, such as:
Glycerol tripalmitate: Unlike 1-Methylethane-1,2-diyl dipalmitate, glycerol tripalmitate has three palmitic acid ester groups attached to a glycerol backbone.
Ethylene glycol dipalmitate: This compound has two palmitic acid ester groups attached to an ethylene glycol backbone, differing from the propane-1,2-diol backbone of 1-Methylethane-1,2-diyl dipalmitate.
The uniqueness of 1-Methylethane-1,2-diyl dipalmitate lies in its specific esterification pattern and its applications in various fields.
Properties
Molecular Formula |
C35H72O6 |
---|---|
Molecular Weight |
588.9 g/mol |
IUPAC Name |
hexadecanoic acid;propane-1,2-diol |
InChI |
InChI=1S/2C16H32O2.C3H8O2/c2*1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16(17)18;1-3(5)2-4/h2*2-15H2,1H3,(H,17,18);3-5H,2H2,1H3 |
InChI Key |
YDTZCLXSYAGDMC-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCC(=O)O.CCCCCCCCCCCCCCCC(=O)O.CC(CO)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.